3-(Furan-2-yl)-1,8-naphthyridin-2-amine
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Overview
Description
3-(Furan-2-yl)-1,8-naphthyridin-2-amine is a heterocyclic compound that features both a furan ring and a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-1,8-naphthyridin-2-amine typically involves the reaction of 2-aminonaphthyridine with a furan derivative under specific conditions. One common method is the condensation reaction between 2-aminonaphthyridine and furan-2-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The naphthyridine ring can be reduced to form dihydronaphthyridine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydronaphthyridine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the electrophilic reagent used.
Scientific Research Applications
3-(Furan-2-yl)-1,8-naphthyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The furan and naphthyridine rings allow the compound to bind to active sites of enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: Another furan derivative with different functional groups.
1,8-Naphthyridine derivatives: Compounds with similar naphthyridine rings but different substituents.
Uniqueness
3-(Furan-2-yl)-1,8-naphthyridin-2-amine is unique due to the combination of the furan and naphthyridine rings in a single molecule. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
60467-65-4 |
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Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-(furan-2-yl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C12H9N3O/c13-11-9(10-4-2-6-16-10)7-8-3-1-5-14-12(8)15-11/h1-7H,(H2,13,14,15) |
InChI Key |
DVGBMEUGXCWGLT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=CO3 |
Origin of Product |
United States |
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